3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Overview
Description
Indole derivatives, such as pyrido[2,3-b]indol-4-ones and 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles , have been studied for their potential anti-tumor activity. They are often synthesized by introducing an alkyl or aralkyl and a sulfonyl group .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, a series of 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives were prepared in four steps, with the key step being two-fold Cu-catalysed C–N coupling reactions .Molecular Structure Analysis
The stability of these compounds can be explained by the interactions between all three of the p orbitals from the three carbons, resulting in a stable cation .Chemical Reactions Analysis
Intramolecular Diels–Alder reactions involving the indole-2,3-quinodimethane diene with subsequent extrusion of carbon dioxide have been observed in the synthesis of similar compounds .Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the development of novel anti-tumor agents .
Mode of Action
Related compounds have been synthesized using indole-2-carboxylic derivatives as starting materials . The transformation into pyrido[2,3-b]indol-4-ones involves an intramolecular N–H/C–H coupling .
Biochemical Pathways
Similar compounds have shown high anti-tumor activity . This suggests that the compound may interact with biochemical pathways related to cell proliferation and apoptosis, common targets in cancer therapy.
Result of Action
This suggests that the compound may inhibit cell proliferation and induce cytotoxic effects in a dose-dependent manner .
Future Directions
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-14-25-21(26)20-19(17-12-6-7-13-18(17)23-20)24-22(25)27-15-8-11-16-9-4-3-5-10-16/h2-13,23H,1,14-15H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPOMNIQALPEBU-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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